molecular formula C12H9Cl2NO3 B15046506 Methyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate

Methyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate

Cat. No.: B15046506
M. Wt: 286.11 g/mol
InChI Key: WBIAMIFCONHZOS-UHFFFAOYSA-N
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Description

Methyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C12H9Cl2NO3 and a molecular weight of 286.11 g/mol. This compound belongs to the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes an oxazole ring substituted with a methyl ester group and a dichlorobenzyl moiety, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of Methyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate typically involves the reaction of 2,6-dichlorobenzylamine with an appropriate oxazole precursor under specific reaction conditions . One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the oxazole precursor, followed by nucleophilic substitution with 2,6-dichlorobenzylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Methyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole-4-carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .

Scientific Research Applications

Methyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The dichlorobenzyl moiety can bind to active sites of enzymes, inhibiting their activity, while the oxazole ring can interact with receptor sites, modulating their function . These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .

Comparison with Similar Compounds

Methyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate can be compared with other oxazole derivatives, such as:

    Aleglitazar: An antidiabetic agent with a similar oxazole core.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor used as an anti-inflammatory drug.

What sets this compound apart is its unique dichlorobenzyl substitution, which imparts distinct biological activities and chemical reactivity .

Biological Activity

Methyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and receptor modulator. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C12_{12}H9_9Cl2_2NO3_3
  • Molecular Weight : 286.11 g/mol
  • CAS Number : 736971-94-1

The compound features a dichlorobenzyl group attached to an oxazole ring, which contributes to its unique chemical properties and biological activities. Its dual functionality allows it to interact with various biological targets, making it a valuable candidate for drug discovery.

The mechanism of action for this compound includes:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This property is crucial in the development of therapeutic agents targeting various diseases.
  • Receptor Modulation : It can modulate receptor activities, influencing signaling pathways that are vital for cellular functions. This modulation can lead to desired therapeutic effects in conditions such as cancer and inflammation .

Anticancer Activity

This compound has demonstrated promising anticancer properties in several studies:

  • In vitro Studies : Research indicates that this compound exhibits cytotoxic activity against various cancer cell lines. For instance, it has shown effectiveness against human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) with IC50_{50} values in the micromolar range .
  • Mechanistic Insights : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through caspase activation and p53 pathway modulation. This suggests that it may serve as a potential lead compound for developing new anticancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that this compound exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains. The minimum inhibitory concentration (MIC) values ranged from 3.74 to 8.92 µM .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameMolecular FormulaMolecular WeightKey Features
This compoundC12_{12}H9_{9}Cl2_{2}NO3_{3}286.11 g/molEnzyme inhibition and receptor modulation
Ethyl 5-(2,4-Dichlorobenzyl)oxazole-4-carboxylateC13_{13}H11_{11}Cl2_{2}NO3_{3}300.14 g/molSimilar structure but different biological targets
Methyl 2-chlorobenzo[d]oxazole-4-carboxylateC10_{10}H8_{8}ClNO3_{3}223.63 g/molLacks dichlorobenzyl moiety; different activity

This table highlights the structural similarities and differences among these compounds while emphasizing the unique biological activities of this compound.

Case Studies

Several case studies have explored the potential applications of this compound:

  • Case Study on Anticancer Effects : A study focused on the compound's ability to induce apoptosis in MCF-7 cells demonstrated that it significantly increased caspase-3 cleavage and p53 expression levels compared to control groups. This suggests its potential as a therapeutic agent in breast cancer treatment .
  • Antimicrobial Efficacy Study : Another research effort evaluated the compound's effectiveness against various bacterial strains and found it to be particularly potent against MRSA, indicating its potential use in treating resistant infections .

Properties

Molecular Formula

C12H9Cl2NO3

Molecular Weight

286.11 g/mol

IUPAC Name

methyl 2-[(2,6-dichlorophenyl)methyl]-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C12H9Cl2NO3/c1-17-12(16)10-6-18-11(15-10)5-7-8(13)3-2-4-9(7)14/h2-4,6H,5H2,1H3

InChI Key

WBIAMIFCONHZOS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC(=N1)CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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